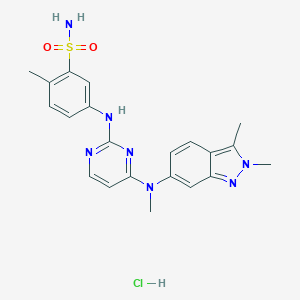

Pazopanib Hydrochloride

Description

This compound is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 7 approved and 21 investigational indications. This drug has a black box warning from the FDA.

See also: Pazopanib (has active moiety).

Properties

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHIQUBXFFAOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212956 | |

| Record name | Pazopanib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-64-6 | |

| Record name | Pazopanib hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazopanib hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazopanib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZOPANIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pazopanib Hydrochloride in Renal Cell Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Its efficacy is rooted in its ability to selectively inhibit key signaling pathways implicated in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of pazopanib in RCC, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Molecular Targets and Mechanism of Action

Pazopanib exerts its anti-tumor effects by targeting several receptor tyrosine kinases (RTKs). The primary targets include the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3][4] In the context of RCC, the VHL (von Hippel-Lindau) tumor suppressor gene is frequently inactivated, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIFs, in turn, upregulate the expression of pro-angiogenic factors, most notably VEGF. By binding to VEGFR, VEGF initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[5]

Pazopanib competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[6] The inhibition of VEGFR signaling is the principal mechanism through which pazopanib exerts its anti-angiogenic effects, leading to a reduction in tumor vascularization, growth, and metastasis.[3][6] The blockade of PDGFR and c-Kit signaling further contributes to its anti-tumor activity by affecting pericyte recruitment and tumor cell proliferation and survival.[1][2][4]

Quantitative Data

The efficacy of pazopanib has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical effectiveness in RCC.

Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 10[5] |

| VEGFR-2 | 30[5] |

| VEGFR-3 | 47[5] |

| PDGFR-α | 71[5] |

| PDGFR-β | 84[5] |

| c-Kit | 74[5] |

| FGFR-1 | 140 |

| FGFR-3 | 130 |

IC50 (half maximal inhibitory concentration) values represent the concentration of pazopanib required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Clinical Efficacy of Pazopanib in Advanced Renal Cell Carcinoma (VEG105192 Trial)

| Endpoint | Pazopanib (n=290) | Placebo (n=145) | Hazard Ratio (95% CI) | P-value |

| Overall Population | ||||

| Median Progression-Free Survival (PFS) | 9.2 months | 4.2 months | 0.46 (0.34-0.62) | < 0.0001[7][8] |

| Objective Response Rate (ORR) | 30% | 3% | - | < 0.001[8] |

| Treatment-Naïve Subpopulation | ||||

| Median Progression-Free Survival (PFS) | 11.1 months | 2.8 months | 0.40 (0.27-0.60) | < 0.0001[7][8][9] |

| Cytokine-Pretreated Subpopulation | ||||

| Median Progression-Free Survival (PFS) | 7.4 months | 4.2 months | 0.54 (0.35-0.84) | < 0.001[7][8] |

The VEG105192 study was a randomized, double-blind, placebo-controlled Phase III trial in patients with advanced and/or metastatic RCC.[8][10]

Table 3: Comparative Efficacy of Pazopanib versus Sunitinib in Advanced Renal Cell Carcinoma (COMPARZ Trial)

| Endpoint | Pazopanib (n=557) | Sunitinib (n=553) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 8.4 months | 9.5 months | 1.05 (0.90-1.22) |

| Objective Response Rate (ORR) | 31% | 25% | - |

The COMPARZ study was a randomized, open-label, non-inferiority Phase III trial comparing the efficacy and safety of pazopanib with sunitinib in patients with metastatic RCC.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the mechanism of action of pazopanib.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of pazopanib to inhibit the enzymatic activity of specific tyrosine kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection systems like ADP-Glo™.

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of pazopanib in the assay buffer.

-

In a 96-well plate, add the recombinant kinase, the specific substrate, and the various concentrations of pazopanib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring the incorporation of ³²P using a scintillation counter. For non-radioactive assays, a specific detection reagent is added, and the resulting signal (e.g., luminescence) is measured.

-

Calculate the percentage of kinase inhibition for each pazopanib concentration relative to a no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the pazopanib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT/WST-1 Assay)

This assay assesses the effect of pazopanib on the viability and proliferation of cancer cell lines.

Materials:

-

Renal cell carcinoma cell lines (e.g., 786-O, Caki-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the RCC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of pazopanib and incubate for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each pazopanib concentration relative to untreated control cells.

-

Determine the IC50 value for cell proliferation inhibition.

Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to detect the inhibition of VEGFR-2 autophosphorylation in response to pazopanib treatment.[11][12][13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or RCC cells

-

Cell culture medium

-

Recombinant human VEGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and anti-β-actin (loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HUVECs or RCC cells to near confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of pazopanib for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with VEGF for a short duration (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by pazopanib and a typical experimental workflow for its evaluation.

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Caption: Experimental workflow for evaluating pazopanib.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively suppresses tumor growth and angiogenesis in renal cell carcinoma. Its primary mechanism of action involves the inhibition of VEGFR, PDGFR, and c-Kit, leading to the blockade of critical downstream signaling pathways. The quantitative data from in vitro studies and pivotal clinical trials robustly support its efficacy in this indication. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies for RCC.

References

- 1. researchgate.net [researchgate.net]

- 2. Pazopanib: a Review in Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pazopanib for the Treatment of Patients with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacotherapy Options in Advanced Renal Cell Carcinoma: What Role for Pazopanib? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pazopanib in Patients with Clear-Cell Renal Cell Carcinoma: Seeking the Right Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomised, double-blind phase III study of pazopanib in patients with advanced and/or metastatic renal cell carcinoma: final overall survival results and safety update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Noninvasive Assessment of Tumor VEGF Receptors in Response to Treatment with Pazopanib: A Molecular Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

Pazopanib's Strategic Assault on Angiogenesis Signaling Pathways: A Technical Guide

For Immediate Release

[City, State] – In the intricate landscape of cancer therapy, the targeted disruption of tumor angiogenesis remains a cornerstone of modern oncology. This technical guide provides an in-depth exploration of the molecular targets of pazopanib, a multi-targeted tyrosine kinase inhibitor, within the critical signaling pathways that drive new blood vessel formation. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks affected by this potent anti-angiogenic agent.

Executive Summary

Pazopanib exerts its anti-angiogenic effects by potently inhibiting several key receptor tyrosine kinases (RTKs) implicated in tumor-driven neovascularization. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] Additionally, pazopanib has been shown to inhibit Fibroblast Growth Factor Receptors (FGFR-1 and -3) and colony-stimulating factor 1 receptor (c-fms).[4][5] By binding to the ATP-binding pocket of these receptors, pazopanib blocks their phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – the fundamental processes of angiogenesis.[6][7] This guide will dissect these interactions, providing a comprehensive overview of pazopanib's role as a formidable inhibitor of tumor angiogenesis.

Pazopanib's Core Targets and In Vitro Efficacy

Pazopanib's efficacy is rooted in its ability to inhibit a specific constellation of tyrosine kinases that are pivotal for angiogenesis. The quantitative measure of this inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 | 10 | [4] |

| VEGFR-2 | 30 | [4] |

| VEGFR-3 | 47 | [4] |

| PDGFR-β | 84 | [4] |

| c-Kit | 74 | [4] |

| FGFR-1 | 140 | [4] |

| c-fms | 146 | [4] |

| VEGFR-2 (cellular phosphorylation) | ~8 | [4][8] |

Table 1: In Vitro Inhibitory Activity of Pazopanib Against Key Angiogenesis-Related Kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of pazopanib for its primary molecular targets.

Disruption of Key Angiogenesis Signaling Pathways

Pazopanib's therapeutic effect is a direct consequence of its ability to interfere with multiple, often redundant, signaling pathways that tumors exploit to induce angiogenesis.

The VEGF/VEGFR Signaling Axis: The Primary Frontier

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central regulators of both physiological and pathological angiogenesis.[9] Tumors frequently overexpress VEGF, which binds to VEGFRs on nearby endothelial cells, triggering a cascade of events leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[4]

Pazopanib potently inhibits VEGFR-1, -2, and -3.[4] VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells.[10] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[9]

-

The PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell survival and permeability.[11][12]

By inhibiting VEGFR phosphorylation, pazopanib effectively shuts down these critical downstream signals, leading to a potent anti-angiogenic effect.[10][13]

Targeting the PDGF/PDGFR Axis: Disrupting Pericyte Recruitment

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a crucial role in the maturation and stabilization of newly formed blood vessels by recruiting pericytes.[14][15] Pericytes are mural cells that wrap around endothelial cells, providing structural support and promoting vessel stability. The PDGF-B/PDGFR-β signaling pathway is particularly important in this process.[15] By inhibiting PDGFR-β, pazopanib can disrupt the interaction between endothelial cells and pericytes, leading to the formation of unstable and leaky blood vessels that are unable to effectively support tumor growth.

The Role of FGF/FGFR and c-Kit in Angiogenesis

The Fibroblast Growth Factor (FGF) family and their receptors (FGFRs) are also involved in angiogenesis, contributing to endothelial cell proliferation and migration.[16][17] Similarly, the c-Kit receptor, activated by stem cell factor (SCF), has been implicated in promoting angiogenesis.[18][19] While the inhibitory effect of pazopanib on FGFR and c-Kit is less potent than on VEGFRs, the simultaneous blockade of these pathways likely contributes to its overall anti-angiogenic efficacy, potentially overcoming resistance mechanisms that may arise from the upregulation of alternative pro-angiogenic signals.

Key Experimental Methodologies

The elucidation of pazopanib's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models. The following sections provide an overview of the core methodologies used to characterize its anti-angiogenic properties.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of pazopanib on its target kinases.

Objective: To quantify the IC50 value of pazopanib for a specific kinase.

Generalized Protocol:

-

Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, PDGFR-β), kinase-specific peptide substrate, ATP, pazopanib (serially diluted), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. In a microplate, combine the kinase, substrate, and pazopanib at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method (e.g., luminescence).

-

Data Analysis: The percentage of kinase inhibition is calculated for each pazopanib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assays

These assays confirm the ability of pazopanib to inhibit the activation of its target receptors within a cellular context.

Objective: To assess the effect of pazopanib on the phosphorylation of a target receptor (e.g., VEGFR-2) in cultured cells.

Generalized Protocol:

-

Cell Culture: Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to near confluency.

-

Treatment: Pre-incubate the cells with various concentrations of pazopanib for a defined period (e.g., 2 hours).

-

Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF) to induce receptor phosphorylation.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR-2) and the total form of the receptor. c. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total receptor, demonstrating the inhibitory effect of pazopanib.

Endothelial Cell Proliferation and Migration Assays

These functional assays evaluate the downstream cellular effects of pazopanib's inhibitory action.

Objective: To measure the impact of pazopanib on endothelial cell proliferation and migration.

Generalized Protocol (Proliferation Assay):

-

Cell Seeding: Seed HUVECs in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of pazopanib in the presence of a pro-angiogenic stimulus (e.g., VEGF).

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).

-

Quantification: Measure cell viability or number using a suitable assay (e.g., MTT or CyQUANT assay).

Generalized Protocol (Migration Assay - Boyden Chamber):

-

Chamber Setup: Use a two-chamber plate separated by a porous membrane.

-

Stimulus: Place a chemoattractant (e.g., VEGF) in the lower chamber.

-

Cell Seeding: Seed HUVECs in the upper chamber in the presence of various concentrations of pazopanib.

-

Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 4-6 hours).

-

Quantification: Stain and count the cells that have migrated to the lower side of the membrane.

In Vitro Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells organize into capillary-like structures.

Objective: To assess the effect of pazopanib on the ability of endothelial cells to form three-dimensional tubular networks.

Generalized Protocol:

-

Matrix Coating: Coat the wells of a microplate with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed HUVECs onto the matrix in the presence of various concentrations of pazopanib and a pro-angiogenic stimulus.

-

Incubation: Incubate for a period that allows for tube formation (e.g., 6-18 hours).

-

Visualization and Quantification: Visualize the tubular networks using a microscope and quantify parameters such as the number of branch points, total tube length, and number of loops.

In Vivo Tumor Xenograft Models

These models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of pazopanib in a living organism.

Objective: To determine the effect of pazopanib on tumor growth and tumor-associated angiogenesis in a mouse model.

Generalized Protocol:

-

Tumor Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Administer pazopanib or a vehicle control to the mice orally on a defined schedule.

-

Tumor Measurement: Measure tumor volume regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis.

-

Immunohistochemistry: Stain tumor sections with antibodies against markers of angiogenesis (e.g., CD31 to identify endothelial cells) to assess microvessel density.

Conclusion

Pazopanib's clinical efficacy as an anti-cancer agent is intrinsically linked to its potent and multi-targeted inhibition of key signaling pathways that drive tumor angiogenesis. By simultaneously blocking the VEGFR, PDGFR, and other pro-angiogenic receptor tyrosine kinases, pazopanib creates a hostile tumor microenvironment that is deprived of the necessary blood supply for growth and metastasis. The comprehensive understanding of its molecular targets and the downstream consequences of their inhibition, as detailed in this guide, is crucial for the continued development of novel anti-angiogenic therapies and for optimizing the clinical application of pazopanib in the fight against cancer. This in-depth technical overview serves as a valuable resource for the scientific community dedicated to advancing the field of oncology through targeted therapeutic strategies.

References

- 1. ibidi.com [ibidi.com]

- 2. promega.com [promega.com]

- 3. Pazopanib combined with radiation: in vivo model of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 11. promega.com [promega.com]

- 12. selleckchem.com [selleckchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genomeme.ca [genomeme.ca]

Pazopanib Hydrochloride: A Technical Guide on Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib, marketed under the brand name Votrient®, is an orally administered, second-generation multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a potent and selective inhibitor of several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[3][4] Developed by GlaxoSmithKline, Pazopanib hydrochloride received FDA approval in 2009 for the treatment of advanced renal cell carcinoma (RCC) and was later approved for advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[1][5] This document provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

Pazopanib is a synthetic indazolylpyrimidine.[1][6] The marketed formulation contains the hydrochloride salt, which is a white to slightly yellow solid.[6][7] It is prepared from equimolar amounts of pazopanib and hydrochloric acid.[8]

The chemical structure for this compound is:

-

IUPAC Name: 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride[3]

-

Chemical Formula: C₂₁H₂₃N₇O₂S · HCl[8]

-

CAS Number: 635702-64-6 (for hydrochloride salt)[3]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Weight | 473.98 g/mol (Hydrochloride Salt) | [9] |

| 437.52 g/mol (Free Base) | [3] | |

| Physical Form | White to slightly yellow powder/solid | [7][10] |

| Melting Point | >290°C (decomposition) | [4] |

| Solubility | DMSO: 2 mg/mL.[10] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[6][7] | [6][7][10] |

| pKa Values | 2.1, 6.4 (basic), 10.2 (weakly acidic) | [7][11] |

| LogP (cLogP) | 3.65 (Partition coefficient between octanol and water is 4470) | [7] |

| Biopharmaceutics Classification | Class II (Low Solubility, High Permeability) |[11] |

Mechanism of Action and Signaling Pathways

Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily blocking pathways involved in tumor angiogenesis and proliferation.[12][13] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[7] By inhibiting these receptors, Pazopanib disrupts downstream signaling cascades, leading to reduced tumor vascularization, inhibition of tumor growth, and induction of apoptosis.[1][12]

The inhibitory activity of Pazopanib is highly potent against its primary targets, as detailed in Table 2.

Table 2: In Vitro Inhibitory Activity (IC₅₀) of Pazopanib

| Target Kinase | IC₅₀ (nM) | Assay Type | References |

|---|---|---|---|

| VEGFR-1 | 10 | Cell-free | [7][9][14] |

| VEGFR-2 | 30 | Cell-free | [7][9][14] |

| VEGFR-3 | 47 | Cell-free | [7][9][14] |

| PDGFR-α | 71 | Cell-free | [7][11] |

| PDGFR-β | 84 | Cell-free | [7][14] |

| c-KIT | 74 | Cell-free | [7][9][14] |

| FGFR-1 | 140 | Cell-free | [9][14] |

| c-Fms | 146 | Cell-free |[9][14] |

Pazopanib's inhibition of these receptor tyrosine kinases (RTKs) at the cell membrane prevents their ligand-induced autophosphorylation.[7] This blockade disrupts critical downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.

Pharmacokinetic Profile

The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility and significant interpatient variability.[15] Key pharmacokinetic parameters are summarized in Table 3.

Table 3: Pharmacokinetic Properties of Pazopanib

| Parameter | Description | Value / Details | References |

|---|---|---|---|

| Absorption | Orally absorbed; bioavailability is pH-dependent and increases with food. | Bioavailability: 21% (range 14–39%).[3] Tmax: Median 3.5 hours.[3] Taking with food doubles AUC and Cmax.[3] | [3] |

| Distribution | Highly bound to plasma proteins. | Protein Binding: >99.5% | [1][3] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. | Major Enzyme: CYP3A4.[1][3] Minor Enzymes: CYP1A2, CYP2C8.[1][3] Metabolites are 10- to 20-fold less active than the parent drug.[1][3] | [1][3] |

| Elimination | Primarily excreted via feces. | Half-life: 30.9 ± 4 hours.[3] Excretion: Feces (primary), Urine (<4%).[3] |[3] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a common method for determining the IC₅₀ values of kinase inhibitors like Pazopanib.

-

Objective: To quantify the inhibitory effect of Pazopanib on the enzymatic activity of purified receptor tyrosine kinases (e.g., VEGFR-1, -2, -3).

-

Methodology:

-

Enzyme and Substrate Preparation: A purified, baculovirus-expressed glutathione-S-transferase (GST) fusion protein encoding the catalytic domain of the target human receptor kinase is used. A synthetic peptide substrate is prepared in assay buffer.

-

Assay Plate Setup: The assay is conducted in 384-well microtiter plates. Serial dilutions of this compound are added to the wells.

-

Kinase Reaction: The kinase enzyme, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The plates are incubated at room temperature.

-

Detection: The reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled anti-GST antibody) are added.

-

Signal Measurement: After incubation, the fluorescence is read at two different wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The signal ratio is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a four-parameter logistic fit.[9]

-

RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms

This protocol outlines a validated method for determining the quantity of this compound in tablets.

-

Objective: To accurately quantify this compound in a pharmaceutical formulation for quality control purposes.

-

Methodology:

-

Sample Preparation: A number of tablets (e.g., 20) are weighed and ground into a fine powder. A portion of the powder equivalent to a known amount of this compound (e.g., 100 mg) is accurately weighed and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter.

-

Chromatographic System:

-

Column: Eclipse plus C18 (4.5 mm i.d. x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A mixture of 0.1% Orthophosphoric acid and acetonitrile (e.g., 55:45 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/minute.

-

Detection: UV detector set to the λmax of Pazopanib (e.g., 271.4 nm).

-

-

Analysis: A standard solution of known concentration and the prepared sample solution are injected into the HPLC system.

-

Quantification: The peak area of Pazopanib in the sample chromatogram is compared to the peak area from the standard solution to determine the concentration. The assay percentage is then calculated against the labeled claim.[16]

-

Cell Viability and Proliferation Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of Pazopanib on cancer cell lines.

-

Objective: To determine the effect of Pazopanib on the growth and viability of tumor cells (e.g., synovial sarcoma cell lines) or endothelial cells (e.g., HUVECs).

-

Methodology:

-

Cell Culture: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Pazopanib (e.g., from 1 µg/mL to 25 µg/mL) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The reagent is added to the wells, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The concentration of Pazopanib that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.[9]

-

Conclusion

This compound is a cornerstone in the treatment of advanced RCC and STS, functioning as a potent multi-targeted TKI. Its mechanism is centered on the inhibition of key receptors like VEGFR, PDGFR, and c-Kit, which are vital for tumor angiogenesis and proliferation. The compound's physicochemical properties, particularly its pH-dependent low solubility, present formulation challenges but also opportunities for enhancement via advanced drug delivery techniques.[11][17] A thorough understanding of its chemical structure, pharmacokinetic profile, and the signaling pathways it modulates is critical for ongoing research, clinical optimization, and the development of next-generation targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pazopanib - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 635702-64-6 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. This compound | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Facebook [cancer.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

Preclinical Anti-Tumor Activity of Pazopanib Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib Hydrochloride is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical models.[1][2][3] Approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS), its mechanism of action primarily involves the inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis.[4] This technical guide provides an in-depth summary of the preclinical data supporting the anti-tumor efficacy of pazopanib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

In Vitro Anti-Tumor Activity

Pazopanib has been shown to inhibit the proliferation of various cancer cell lines, primarily through the inhibition of critical RTKs. Its cytotoxic effects are often cell-line dependent, with notable efficacy in cell lines harboring specific genetic alterations.

Quantitative Data: In Vitro Kinase and Cell Growth Inhibition

The following table summarizes the in vitro inhibitory activity of pazopanib against various kinases and cancer cell lines.

| Target Kinase | IC50 (nM) | Cell Line | Tumor Type | IC50 (µM) | Reference |

| VEGFR-1 | 10 | HUVEC | Endothelial | ~0.008 (VEGFR-2 phosphorylation) | [5] |

| VEGFR-2 | 30 | A549 | Non-Small Cell Lung Cancer | 4-6 | [6] |

| VEGFR-3 | 47 | YTLMC-90 | Non-Small Cell Lung Cancer | 4-6 | [6] |

| PDGFRα | 71 | L9981 | Non-Small Cell Lung Cancer | 4-6 | [6] |

| PDGFRβ | 84 | KATO-III | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |

| c-Kit | 74 | OCUM-2M | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |

| FGFR1 | 140 | SNU-16 | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |

| c-Fms | 146 | HSC-39 | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |

| B-Raf | - | 231-BR-HER2 | Breast Cancer (B-Raf mutant) | - | [8] |

Experimental Protocols: Key In Vitro Assays

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cancer cell lines (e.g., A549, YTLMC-90, L9981) are seeded in 96-well plates and allowed to adhere overnight.[6]

-

Cells are then treated with increasing concentrations of pazopanib or vehicle control for a specified duration (e.g., 96 hours).[6]

-

Following treatment, MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Cells are treated with pazopanib or vehicle for a defined period (e.g., 48 hours).[6]

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of individual cells is measured by flow cytometry.

-

The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. Pazopanib has been shown to induce G0/G1 cell cycle arrest in non-small cell lung cancer cell lines.[6]

-

Western Blot Analysis for Protein Phosphorylation

-

Principle: This method is used to detect the phosphorylation status of specific proteins, such as receptor tyrosine kinases and their downstream signaling molecules.

-

Methodology:

-

Cells are treated with pazopanib for a short period (e.g., 1 hour) followed by stimulation with a specific ligand (e.g., VEGF, PDGF).[9]

-

Cell lysates are prepared and the protein concentration is determined.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chemiluminescent substrate to visualize the protein bands.

-

In Vivo Anti-Tumor Activity

Pazopanib has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models in mice. Its in vivo activity is largely attributed to its anti-angiogenic effects.

Quantitative Data: In Vivo Tumor Growth Inhibition

The following table summarizes the in vivo anti-tumor activity of pazopanib in different xenograft models.

| Tumor Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Colon Carcinoma | HT29 | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |

| Melanoma | A375P | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |

| Prostate Carcinoma | PC3 | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |

| Renal Carcinoma | Caki-2 | 10, 30, 100 mg/kg p.o. QD | Most sensitive model | [3][9] |

| Breast Carcinoma | BT474 | 10, 30, 100 mg/kg p.o. QD | Significant activity | [3][9] |

| Non-Small Cell Lung Carcinoma | NCI-H322 | 10, 30, 100 mg/kg p.o. QD | Significant activity | [3][9] |

| Dedifferentiated Solitary Fibrous Tumor | - | - | 21% | [10] |

| Non-Small Cell Lung Cancer | A549 | 100 mg/kg p.o. | Smaller tumor volumes compared to control | [11] |

Experimental Protocols: Key In Vivo Models

Human Tumor Xenograft Model

-

Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.

-

Methodology:

-

Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into control and treatment groups.

-

Pazopanib is administered orally at various doses and schedules.[3][9]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

-

Angiogenesis Models (Corneal Micropocket and Matrigel Plug Assays)

-

Principle: These models are used to assess the anti-angiogenic effects of a compound in vivo.

-

Methodology (Corneal Micropocket):

-

Methodology (Matrigel Plug):

-

Matrigel, a basement membrane extract, mixed with a pro-angiogenic factor is injected subcutaneously into mice.

-

The Matrigel solidifies, and blood vessels from the surrounding tissue are induced to grow into the plug.

-

After a period of treatment with pazopanib, the Matrigel plugs are excised.

-

The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug.[9]

-

Signaling Pathways and Mechanism of Action

Pazopanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Pazopanib's Primary Targets and Downstream Signaling

Caption: Pazopanib inhibits key RTKs and the downstream Raf-MEK-ERK and PI3K-AKT-mTOR pathways.

Experimental Workflow: From In Vitro to In Vivo Assessment

Caption: A typical preclinical workflow for evaluating the anti-tumor activity of pazopanib.

Conclusion

The preclinical data for this compound strongly support its potent anti-tumor and anti-angiogenic activities. Through the inhibition of key receptor tyrosine kinases, particularly VEGFR, PDGFR, and c-Kit, pazopanib effectively disrupts critical signaling pathways involved in tumor growth, survival, and neovascularization. The robust in vitro and in vivo data have provided a solid foundation for its successful clinical development and approval in multiple cancer indications. Further research into its activity against other targets, such as B-Raf, may unveil additional therapeutic opportunities.[8]

References

- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical and clinical evidence of activity of pazopanib in solitary fibrous tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Pazopanib Hydrochloride: A Technical Guide to its Inhibitory Action on VEGFR, PDGFR, and c-Kit

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of pazopanib hydrochloride, a multi-targeted tyrosine kinase inhibitor. The document focuses on its effects on Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the proto-oncogene c-Kit, key mediators in angiogenesis and tumor cell proliferation.

Mechanism of Action

Pazopanib is a potent, orally available, second-generation small-molecule tyrosine kinase inhibitor (TKI).[1][2] It functions by competing with adenosine triphosphate (ATP) for the catalytic domain of multiple receptor tyrosine kinases (RTKs).[3] This competitive inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2] The primary targets of pazopanib include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][4][5]

Quantitative Inhibitory Activity

The inhibitory potency of pazopanib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro. The following table summarizes the IC50 values of this compound for its key targets as reported in various preclinical studies.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-1 | 10 | [6][7][8] |

| VEGFR-2 | 30 | [6][7][8] |

| VEGFR-3 | 47 | [6][7][8] |

| PDGFR-α | 71 | [6] |

| PDGFR-β | 84 | [6][7][8] |

| c-Kit | 74 | [6][7][8] |

Note: IC50 values can vary between different experimental setups and assay conditions.

Signaling Pathways

Pazopanib's efficacy stems from its ability to block critical signaling cascades initiated by the activation of VEGFR, PDGFR, and c-Kit. The following diagrams illustrate the simplified signaling pathways of these receptors and the point of inhibition by pazopanib.

VEGFR Signaling Pathway

Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling.

PDGFR Signaling Pathway

Caption: Pazopanib blocks PDGFR-mediated signaling pathways.

c-Kit Signaling Pathway

Caption: Pazopanib inhibits c-Kit autophosphorylation and downstream pathways.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the inhibitory effects of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of pazopanib on the kinase activity of purified recombinant VEGFR, PDGFR, and c-Kit.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer: A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.

-

Pazopanib: Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

ATP and Substrate: Prepare solutions of ATP and a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1, at the desired concentrations in kinase buffer.

-

-

Assay Procedure:

-

Add diluted pazopanib or vehicle control to the wells of a 96- or 384-well plate.

-

Add the purified recombinant kinase (e.g., VEGFR-2, PDGFR-β, or c-Kit) to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits such as ADP-Glo™ (Promega), which measures luminescence.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the inhibitory activity of pazopanib.

-

Plot the percentage of kinase inhibition against the logarithm of pazopanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assay

This assay measures the ability of pazopanib to inhibit the ligand-induced autophosphorylation of VEGFR, PDGFR, and c-Kit in a cellular context.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines that endogenously or exogenously express the target receptor (e.g., HUVECs for VEGFR-2, NIH3T3 cells for PDGFR-β, or M-07e cells for c-Kit).

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of pazopanib or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the corresponding ligand (e.g., VEGF, PDGF-BB, or SCF) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

Analysis of Phosphorylation:

-

The levels of phosphorylated and total receptor can be determined by various methods, including:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the receptor and the total receptor.

-

ELISA: Use a sandwich ELISA kit with a capture antibody specific for the total receptor and a detection antibody specific for the phosphorylated receptor.

-

-

-

Data Analysis:

-

Quantify the band intensity (Western blot) or the colorimetric/luminescent signal (ELISA) for the phosphorylated and total receptor.

-

Normalize the phosphorylated receptor signal to the total receptor signal.

-

Calculate the percentage of inhibition of phosphorylation at each pazopanib concentration relative to the ligand-stimulated control.

-

Cell Proliferation Assay

This assay assesses the effect of pazopanib on the proliferation of cells that are dependent on VEGFR, PDGFR, or c-Kit signaling.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HUVECs) in 96-well plates at a predetermined density (e.g., 3,000 cells per well) in their respective growth media.

-

-

Treatment:

-

After allowing the cells to adhere (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of pazopanib or vehicle control. For assays involving stimulation, a specific growth factor (e.g., VEGF) may be added.

-

Incubate the cells for a defined period (e.g., 48-96 hours).

-

-

Measurement of Proliferation:

-

Cell proliferation can be measured using various methods:

-

MTS/WST-1 Assay: Add a tetrazolium-based reagent to the wells. Viable cells will convert the reagent into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

BrdU Incorporation Assay: Measure the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based method.

-

Cell Counting: Directly count the number of viable cells using a hemocytometer or an automated cell counter after trypan blue staining.

-

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Plot the percentage of proliferation against the pazopanib concentration to determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of pazopanib in a living organism.

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human tumor cells (e.g., a soft tissue sarcoma cell line) into the flank of each mouse.

-

-

Treatment:

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare pazopanib in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water).

-

Administer pazopanib orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, once or twice daily). The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study may be terminated when the tumors in the control group reach a certain size, after a fixed duration of treatment, or when the animals show signs of distress.

-

-

Data Analysis:

-

Compare the tumor growth curves between the pazopanib-treated and control groups.

-

Calculate the tumor growth inhibition (TGI).

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and cell proliferation (e.g., Ki-67 staining), or for Western blot analysis of signaling pathways.

-

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively blocks the signaling of VEGFR, PDGFR, and c-Kit. This inhibitory action translates into potent anti-angiogenic and anti-proliferative effects, which have been demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with pazopanib and other related tyrosine kinase inhibitors.

References

- 1. Pazopanib | GW786034 | RTK inhibitor | antitumor | TargetMol [targetmol.com]

- 2. Pazopanib Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pazopanib: A Technical Guide to Initial Screening Across Diverse Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in the oncology landscape.[1] Developed by GlaxoSmithKline, it was first approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of advanced renal cell carcinoma (RCC).[2][3] Its indications have since expanded to include advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[3] Pazopanib's therapeutic effect is primarily derived from its potent anti-angiogenic properties, which it exerts by inhibiting key receptor tyrosine kinases involved in tumor vascularization and growth.[3][4] This guide provides a comprehensive technical overview of the preclinical and early-phase clinical screening methodologies used to establish the foundational efficacy and safety profile of Pazopanib across a spectrum of cancer types.

Mechanism of Action and Core Signaling Pathways

Pazopanib functions as a second-generation multitargeted TKI, competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of several critical receptors.[2][5] This action blocks phosphorylation and subsequent activation of downstream signaling cascades essential for angiogenesis, tumor growth, and metastasis.[4][6]

The primary targets of Pazopanib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs, particularly VEGFR-2, is central to Pazopanib's mechanism.[5][7] This disrupts VEGF-mediated signaling, which is a critical driver of angiogenesis, the process of forming new blood vessels that supply tumors with oxygen and nutrients.[4][5]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): By targeting PDGFRs, Pazopanib interferes with the proliferation of stromal and pericyte cells that form the supportive microenvironment for tumors.[4]

-

Stem Cell Factor Receptor (c-Kit): Inhibition of c-Kit disrupts signaling pathways involved in the growth and survival of certain cancer cells, notably in gastrointestinal stromal tumors (GISTs).[4]

The blockade of these receptors impedes downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are fundamental to cell proliferation and survival.[6]

Preclinical Screening and Evaluation

The initial assessment of Pazopanib's anti-cancer potential involved extensive preclinical testing using both in vitro and in vivo models.

In Vitro Screening

In vitro studies are crucial for determining a compound's direct effects on cancer cells and its specific molecular targets.

Key Findings: Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases. Kinase inhibition assays revealed low nanomolar IC50 values against its primary targets.[8] Interestingly, while Pazopanib effectively inhibits endothelial cell proliferation, its direct anti-proliferative effect on most tumor cell lines is weak.[9] This suggests that its primary anti-tumor activity in vivo is derived from its potent anti-angiogenic effects rather than direct cytotoxicity to cancer cells.[5][9] However, a small subset of tumor cell lines does show sensitivity, with IC50 values below 1 µM.[9]

Table 1: In Vitro Inhibitory Activity of Pazopanib (IC50 Values)

| Target / Cell Line | Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| VEGFR-1 | Kinase | 10 | [8] |

| VEGFR-2 | Kinase | 30 | [8] |

| VEGFR-3 | Kinase | 47 | [8] |

| PDGFR-α | Kinase | 84 | [8] |

| PDGFR-β | Kinase | 84 | [10] |

| c-Kit | Kinase | 74 | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell-based | 8 (vs. VEGFR-2) | [10] |

| GDM1 (AML) | Cell Line | <1000 | [9] |

| ARH-77 (Myeloma) | Cell Line | <1000 | [9] |

| A204 (Rhabdomyosarcoma) | Cell Line | <1000 |[9] |

Experimental Protocol: Cell Proliferation (MTT) Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Pazopanib on the proliferation of a panel of human cancer cell lines.

2. Materials:

-

Human cancer cell lines (e.g., HT-29, A375P, etc.)

-

Pazopanib stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

3. Methodology:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Pazopanib in complete growth medium from the stock solution. Concentrations may range from 0.01 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the diluted Pazopanib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

In Vivo Screening

In vivo studies, typically using mouse xenograft models, are essential to evaluate a drug's anti-tumor efficacy, pharmacokinetics, and tolerability in a whole-organism system.

Key Findings: Pazopanib demonstrated significant, dose-dependent anti-tumor activity in various human tumor xenograft models, including those for renal, breast, colon, and lung cancer.[11] Treatment with Pazopanib led to the inhibition of tumor growth and a reduction in tumor vascularity.[12] The concentrations required to inhibit tumor growth in these models were consistent with those needed to achieve maximal inhibition of VEGFR-2 phosphorylation, confirming its primary mechanism of action in vivo.[5][7]

Table 2: Summary of Pazopanib Efficacy in Preclinical Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| Renal Cell Carcinoma | Caki-1 | 30-100 mg/kg, PO, QD | Significant tumor growth inhibition | [11] |

| Breast Cancer | 231-BR-HER2 | 30-100 mg/kg, PO, BID | 69-75% tumor growth inhibition | [13] |

| Melanoma | WM3899 | 30-100 mg/kg, PO, BID | 69-75% tumor growth inhibition | [13] |

| Multiple Myeloma | NCI-H929 | 30-100 mg/kg, PO, QD | Almost total inhibition at 100 mg/kg | [10] |

| Rhabdomyosarcoma | Rh41 | 108 mg/kg, PO, QD | Significant increase in event-free survival |[11] |

Experimental Protocol: Human Tumor Xenograft Study

1. Objective: To evaluate the in vivo anti-tumor efficacy of Pazopanib in an immunodeficient mouse model bearing human tumor xenografts.

2. Materials:

-

Immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old.

-

Human cancer cell line (e.g., Caki-1 RCC cells).

-

Pazopanib.

-

Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Polysorbate 80).

-

Matrigel (optional, to aid tumor establishment).

-

Calipers, animal scales, sterile syringes and gavage needles.

3. Methodology:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel. Subcutaneously inject 5-10 million cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Prepare Pazopanib in the vehicle at the desired concentrations (e.g., 30 mg/kg, 100 mg/kg). Administer the drug or vehicle alone to the respective groups via oral gavage once daily for a specified period (e.g., 21-28 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health status as indicators of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle.

-

Tissue Analysis (Optional): At the end of the study, tumors can be excised, weighed, and processed for histological analysis (e.g., H&E staining) or biomarker assessment (e.g., immunohistochemistry for vessel density using CD31).

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treated groups relative to the control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Early Phase Clinical Screening

Following promising preclinical results, Pazopanib advanced to clinical trials to determine its safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in cancer patients.

Phase I Trials

The primary goals of Phase I trials were to establish the maximum tolerated dose (MTD), define the dose-limiting toxicities (DLTs), and characterize the PK profile of Pazopanib.

Key Findings: The first-in-human Phase I study evaluated Pazopanib in patients with advanced solid tumors.[14] The drug was generally well-tolerated, with common adverse events including hypertension, fatigue, and gastrointestinal issues.[1][14] A dose of 800 mg once daily was selected as the recommended Phase II dose, as it achieved a mean trough concentration associated with anti-tumor activity in preclinical models.[14] This dose demonstrated clinical benefit, including partial responses and prolonged stable disease, across various tumor types.[14]

Methodology: Phase I Dose-Escalation (3+3 Design)

1. Objective: To determine the MTD and recommended Phase II dose of oral Pazopanib in patients with advanced solid tumors.

2. Study Design: Open-label, dose-escalation study using a standard 3+3 cohort design.

3. Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy is not available or has failed. Patients must have adequate organ function and an acceptable performance status (e.g., ECOG 0-1).

4. Dosing and Escalation:

-

Patients are enrolled in sequential cohorts of 3.

-

The first cohort starts at a low, safe dose determined from preclinical toxicology data (e.g., 200 mg once daily).

-

Patients are treated continuously in 28-day cycles and monitored for DLTs during the first cycle. A DLT is typically a Grade 3 or 4 non-hematologic toxicity or a specific Grade 4 hematologic toxicity.

-

Escalation Logic:

-

If 0 of 3 patients in a cohort experience a DLT, the dose is escalated for the next cohort (e.g., to 400 mg).

-

If 1 of 3 patients experiences a DLT, 3 more patients are added to the same dose level.

-

If 1 of 6 patients at a dose level experiences a DLT, the dose is escalated.

-

If ≥2 patients in a cohort of 3 or 6 experience a DLT, the dose is considered to have exceeded the MTD.

-

-

MTD Definition: The MTD is defined as the highest dose level at which no more than 1 of 6 patients experiences a DLT.

5. Assessments:

-

Safety: Adverse events are monitored continuously and graded according to NCI CTCAE.

-

Pharmacokinetics: Blood samples are collected at multiple time points after single and multiple doses to determine Cmax, Tmax, AUC, and half-life.

-

Efficacy: Tumor responses are assessed every 2 cycles using RECIST criteria.

Phase II Trials

Phase II studies were designed to evaluate the anti-tumor activity of Pazopanib at the recommended dose in specific cancer types.

Key Findings: Administered as a monotherapy, Pazopanib showed clear evidence of anti-tumor activity in Phase II studies across several malignancies. The most robust signals were observed in renal cell carcinoma and soft tissue sarcoma, which ultimately led to pivotal Phase III trials and regulatory approval.[5][7] Efficacy was also noted in other tumor types, including ovarian and non-small cell lung cancer.[7]

Table 3: Summary of Key Phase II Clinical Trial Results for Pazopanib

| Cancer Type | Number of Patients | Key Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|

| Renal Cell Carcinoma (mRCC) | 225 | Objective Response Rate (ORR) | 35% | [7] |

| Soft Tissue Sarcoma (STS) | 142 | 12-week Progression-Free Rate | 46% | [15] |

| Ovarian Cancer | 36 | ORR | 31% | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | 50 | 8-week Disease Control Rate | 52% | [7] |

| Non-Clear Cell RCC | 48 | ORR | 27.1% |[16] |

Conclusion